Coumarin 30

Catalog No.
S1551233
CAS No.
41044-12-6
M.F
C21H21N3O2
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin 30

CAS Number

41044-12-6

Product Name

Coumarin 30

IUPAC Name

7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C21H21N3O2/c1-4-24(5-2)15-11-10-14-12-16(21(25)26-19(14)13-15)20-22-17-8-6-7-9-18(17)23(20)3/h6-13H,4-5H2,1-3H3

InChI Key

KZFUMWVJJNDGAU-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C

Synonyms

Coumarin 30; 3-(2-N-Methylbenzimidazolyl)-7-N,N-diethylaminocoumarin

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C

Fluorescent Dye:

Coumarin 30 exhibits strong fluorescence properties, making it a valuable tool in various research applications. Its fluorescence spectrum peaks at around 470 nm with an excitation wavelength of 380 nm [Source: ]. This characteristic allows its use in:

  • Cell Labeling and Imaging: Coumarin 30 can be used to label specific cells or organelles within cells for studying their behavior and interactions [Source: ].
  • Biomolecular Detection: The fluorescence properties of Coumarin 30 can be exploited to develop biosensors for detecting specific molecules, such as proteins or DNA [Source: ].

Organic Photovoltaic (OPV) Devices:

Coumarin 30 is being explored for its potential application in OPV devices, which are solar cells that utilize organic materials for light absorption and energy conversion. Its unique properties, including high photoluminescence quantum yield and good electron mobility, make it a promising candidate for developing efficient OPV devices [Source: ].

Cancer Research:

Recent studies have investigated the potential anticancer properties of Coumarin 30. It has been shown to exhibit anti-proliferative effects on various cancer cell lines, suggesting its potential as a therapeutic agent or an adjunct in cancer treatment [Source: ]. However, further research is needed to understand its specific mechanisms of action and potential therapeutic efficacy in vivo.

Coumarin 30 is a synthetic compound belonging to the coumarin family, characterized by its unique chemical structure, which is represented by the molecular formula C21H21N3O2. It is primarily used as a laser dye due to its strong fluorescence properties. The compound exhibits significant absorption at approximately 407.5 nm, making it suitable for various photonic applications, including fluorescence spectroscopy and laser technology .

That modify its structure and enhance its utility:

  • Oxidation: This compound can be oxidized to form coumarin-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions yield dihydrocoumarin derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution can introduce various functional groups into the coumarin ring, enhancing its chemical diversity. Common reagents include halogens, nitrating agents, and sulfonating agents .

Coumarin 30 exhibits notable biological activities, particularly in the realm of medicinal chemistry:

  • Enzyme Inhibition: It has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism within the liver. This interaction can alter the metabolism of various substrates, potentially affecting drug efficacy and toxicity .
  • Anticancer Properties: Research indicates that Coumarin 30 can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The molecular mechanism involves binding interactions with biomolecules that disrupt cellular processes .

Several synthesis methods are employed to produce Coumarin 30:

  • Pechmann Condensation: This common method involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst (e.g., sulfuric acid), typically under reflux conditions.
  • Knoevenagel Condensation: This method utilizes aromatic aldehydes and active methylene compounds in the presence of a base (e.g., piperidine) to yield high amounts of coumarin derivatives.
  • Other methods include the Wittig reaction and Reformatsky reaction .

Industrial Production

In industrial settings, large-scale production often employs continuous flow reactors to ensure consistent quality and yield. Green chemistry principles are increasingly being integrated into these processes to enhance environmental sustainability .

Coumarin 30 has diverse applications across various fields:

  • Laser Dyes: Its strong fluorescence properties make it ideal for use in laser technology and fluorescence spectroscopy.
  • Biological Research: It serves as a tool for studying enzyme activity and cellular processes due to its ability to inhibit specific enzymes.
  • Cosmetics and Fragrances: Coumarins are commonly used in perfumery for their pleasant aroma .

Studies on Coumarin 30's interactions have revealed important insights into its biological effects:

  • It has been shown to interact with various biomolecules, influencing metabolic pathways and cellular responses.
  • The compound's effects on cytochrome P450 enzymes highlight its relevance in pharmacology and toxicology .

Coumarin 30 shares structural similarities with other coumarins but stands out due to its specific biological activities and applications. Here are some similar compounds for comparison:

Compound NameStructure CharacteristicsUnique Features
CoumarinBasic coumarin structure (C9H6O2)Found in many plants; used in flavoring
Coumarin 1Similar structure but lacks nitrogen atomsLess fluorescent than Coumarin 30
Coumarin 7Contains additional hydroxyl groupsExhibits different solubility properties
Coumarin 515A laser dye with different substituentsUsed primarily in laser applications
DihydrocoumarinReduced form of coumarinsDifferent reactivity profile compared to Coumarin 30

Coumarin 30's unique nitrogen-containing structure enhances its biological activity compared to simpler coumarins, making it valuable in both research and industrial applications .

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41044-12-6

Wikipedia

Coumarin 30

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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